molecular formula C26H35N3O4S B2578320 N1-(2,3-dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898415-70-8

N1-(2,3-dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2578320
CAS No.: 898415-70-8
M. Wt: 485.64
InChI Key: LCLFDDKJUGGZGP-UHFFFAOYSA-N
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Description

N1-(2,3-dimethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H35N3O4S and its molecular weight is 485.64. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

  • Copper-catalyzed Coupling Reactions : A study revealed that N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) is an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, facilitating the formation of internal alkynes with great diversity (Chen et al., 2023).

Synthetic Methodologies

  • Synthesis of Biologically Active Compounds : A series of N-aryl/aralkyl substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives was synthesized, displaying promising activity against acetylcholinesterase and butyrylcholinesterase enzymes, and lipoxygenase (Khalid et al., 2014).
  • A Novel Synthetic Approach : A one-pot synthesis methodology for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical Meinwald rearrangement and a new rearrangement sequence was developed, offering a useful formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Molecular Interaction Studies

  • Antagonist Interaction with CB1 Cannabinoid Receptor : N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound structurally related to the query compound, showed potent and selective antagonist activity for the CB1 cannabinoid receptor, providing insights into the molecular interaction of antagonists with this receptor (Shim et al., 2002).

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O4S/c1-17-15-19(3)24(20(4)16-17)34(32,33)29-14-7-6-10-22(29)12-13-27-25(30)26(31)28-23-11-8-9-18(2)21(23)5/h8-9,11,15-16,22H,6-7,10,12-14H2,1-5H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLFDDKJUGGZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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